Structural Difference: N1-Benzyl vs. N1-Cyclohexyl Substitution on Phenylpiperazine-Oxalamide Scaffold
The target compound is explicitly differentiated from its closest commercially available analog, N1-cyclohexyl-N2-(3-(4-phenylpiperazin-1-yl)propyl)oxalamide (CAS 1049519-15-4), by a critical N1-substituent change. The target compound features a benzyl group, whereas the comparator utilizes a cyclohexyl group . This structural variation has profound implications for lipophilicity (cLogP), molecular shape, and π-π stacking interactions with biological targets, as demonstrated in SAR studies of related oxalamide series where benzyl versus alkyl substitutions dictate enzyme binding modes and selectivity indices [1].
| Evidence Dimension | N1 Substituent |
|---|---|
| Target Compound Data | Benzyl (-CH2-C6H5); Molecular Weight: 380.5 g/mol; Molecular Formula: C22H28N4O2 |
| Comparator Or Baseline | N1-cyclohexyl-N2-(3-(4-phenylpiperazin-1-yl)propyl)oxalamide (CAS 1049519-15-4): Cyclohexyl (-C6H11); Molecular Weight: ~372.5 g/mol |
| Quantified Difference | N1 Substituent: Aromatic (target) versus Aliphatic (comparator). Molecular Weight difference: ~8 g/mol. |
| Conditions | Structural analysis from chemical database records and vendor descriptions. Biological implications inferred from published SAR on oxalamide derivatives in cholinesterase inhibition assays [1]. |
Why This Matters
This structural difference is not merely cosmetic; published SAR on oxalamide derivatives demonstrates that aromatic vs. aliphatic N1-substituents directly influence enzyme inhibitory potency and selectivity, making the two compounds non-interchangeable for neurological target research.
- [1] Preparation, anticholinesterase activity, and docking study of new 2-butenediamide and oxalamide derivatives. J Enzyme Inhib Med Chem. 2015;30(4):671-8. doi: 10.3109/14756366.2014.959947. View Source
